molecular formula C20H32N4O2 B2886646 N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941995-16-0

N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2886646
CAS RN: 941995-16-0
M. Wt: 360.502
InChI Key: QGXHJUVJLCLILD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H32N4O2 and its molecular weight is 360.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical and Thermal Synthesis

A study by Bonnet et al. (2003) on the synthesis and characterization of polypyridine ruthenium(II) complexes, involving similar chemical functionalities, demonstrated their potential in photochemical and thermal reactions. These complexes, characterized by their stability under irradiation conditions, could pave the way for investigating the compound 's role in similar reactions, highlighting its utility in synthesizing new materials or as a catalyst in specific chemical transformations (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).

Computational and Spectroscopic Studies

The work by Salassa et al. (2008) on rhenium(I) complexes containing N,N-bidentate ligands provides a basis for understanding how the electronic structure and photophysical properties of similar compounds can be fine-tuned for desired outcomes. This suggests potential research applications of our compound in developing materials with specific optical properties or in studying charge transfer mechanisms (Salassa, Garino, Albertino, Volpi, Nervi, Gobetto, & Hardcastle, 2008).

Lithiation and Functionalization

Research by Bonnet et al. (2001) on the lithiation of magnesiated bases on substituted pyridines offers insights into the chemical reactivity and potential functionalization pathways of compounds with similar structural features. This highlights the compound's relevance in synthetic organic chemistry, particularly in the selective functionalization of molecules for creating complex organic structures (Bonnet, Mongin, Trécourt, & Quéguiner, 2001).

Genotoxicity Assessment

A study on the genotoxic effects of certain compounds by Chen et al. (2008) implies that similar chemical entities could be assessed for their DNA interaction capabilities. While this particular research focused on hydrocarbons, the methodology and findings could be applied to assess the genotoxic potential of our compound, contributing to safety evaluations in pharmacological or material science contexts (Chen, Hseu, Liang, Kuo, & Chen, 2008).

properties

IUPAC Name

N'-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-20(2,3)22-19(26)18(25)21-14-17(24-12-6-7-13-24)15-8-10-16(11-9-15)23(4)5/h8-11,17H,6-7,12-14H2,1-5H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXHJUVJLCLILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.